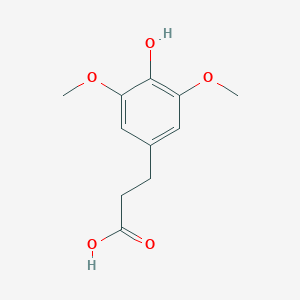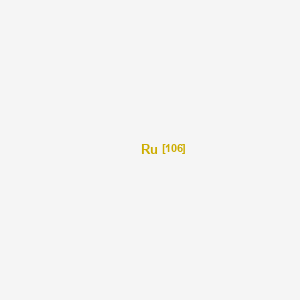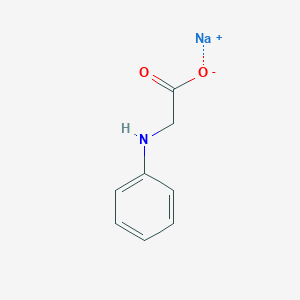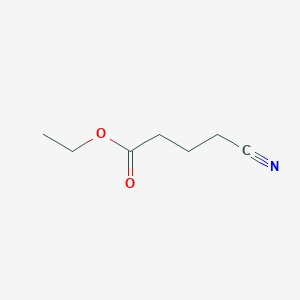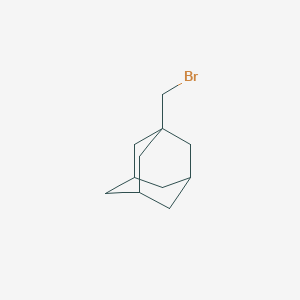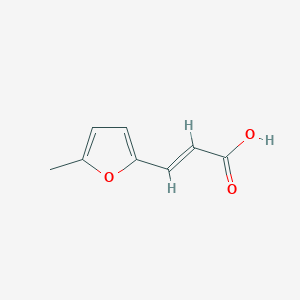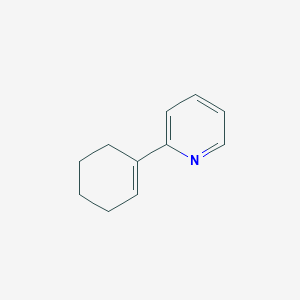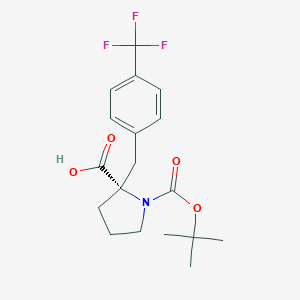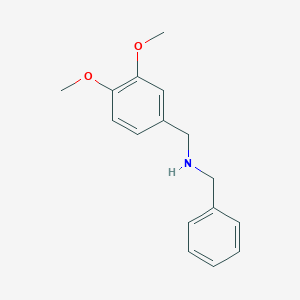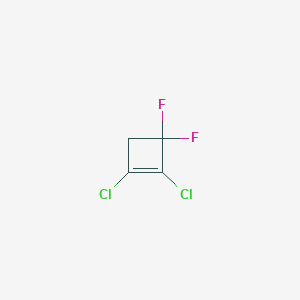
1,2-Dichloro-3,3-difluorocyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3,3-difluorocyclobutene (DCDFCB) is a chemical compound that has been studied extensively in the field of organic chemistry due to its unique properties and potential applications. DCDFCB is a cyclobutene derivative that contains two chlorine atoms and two fluorine atoms attached to the four-membered ring. This compound has been synthesized using various methods and has been found to have several interesting properties that make it a promising candidate for scientific research.
Mechanism Of Action
The mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene is not fully understood. However, it has been found to interact with specific receptors in the body. 1,2-Dichloro-3,3-difluorocyclobutene has been found to bind to the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including learning and memory.
Biochemical And Physiological Effects
1,2-Dichloro-3,3-difluorocyclobutene has been found to have several biochemical and physiological effects. This compound has been found to be a potent inhibitor of acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in several physiological processes. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
1,2-Dichloro-3,3-difluorocyclobutene has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to be stable under a wide range of conditions. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to be a good starting material for the synthesis of several other compounds. However, 1,2-Dichloro-3,3-difluorocyclobutene has some limitations for lab experiments. This compound is toxic and must be handled with care. 1,2-Dichloro-3,3-difluorocyclobutene is also sensitive to moisture and must be stored under dry conditions.
Future Directions
There are several future directions for the study of 1,2-Dichloro-3,3-difluorocyclobutene. One direction is the synthesis of new compounds using 1,2-Dichloro-3,3-difluorocyclobutene as a starting material. Another direction is the study of the mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene. This compound has been found to interact with specific receptors, and further studies are needed to understand the exact mechanism of action. Additionally, the potential applications of 1,2-Dichloro-3,3-difluorocyclobutene in drug discovery need to be explored further. Finally, the toxicity of 1,2-Dichloro-3,3-difluorocyclobutene needs to be studied in more detail to ensure safe handling in lab experiments.
Synthesis Methods
The synthesis of 1,2-Dichloro-3,3-difluorocyclobutene has been achieved using different methods. One of the most common methods involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with thionyl chloride. This reaction produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields. Another method involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with phosphorus pentachloride. This method also produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields.
Scientific Research Applications
1,2-Dichloro-3,3-difluorocyclobutene has been studied extensively in the field of organic chemistry due to its unique properties. This compound has been found to be a good candidate for the synthesis of several other compounds. 1,2-Dichloro-3,3-difluorocyclobutene has also been used as a starting material for the synthesis of biologically active compounds. 1,2-Dichloro-3,3-difluorocyclobutene has been found to have potential applications in the field of drug discovery due to its ability to bind to specific receptors.
properties
CAS RN |
14851-11-7 |
|---|---|
Product Name |
1,2-Dichloro-3,3-difluorocyclobutene |
Molecular Formula |
C4H2Cl2F2 |
Molecular Weight |
158.96 g/mol |
IUPAC Name |
1,2-dichloro-3,3-difluorocyclobutene |
InChI |
InChI=1S/C4H2Cl2F2/c5-2-1-4(7,8)3(2)6/h1H2 |
InChI Key |
YSJHRGHDXIZJIW-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1(F)F)Cl)Cl |
Canonical SMILES |
C1C(=C(C1(F)F)Cl)Cl |
synonyms |
Cyclobutene, 1,2-dichloro-3,3-difluoro- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



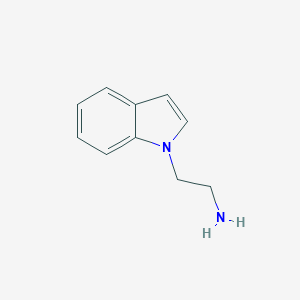
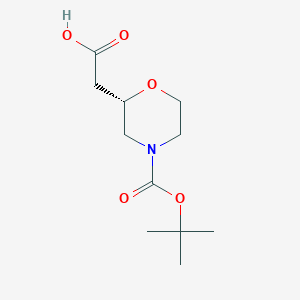
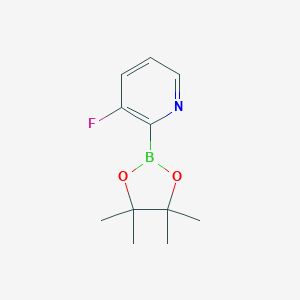
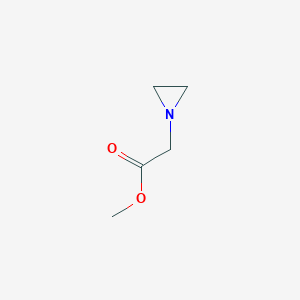
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
